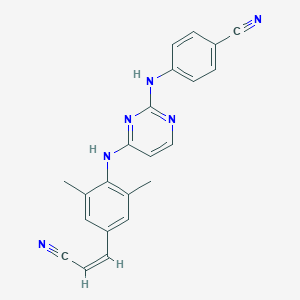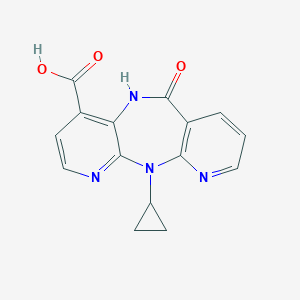
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
説明
Synthesis Analysis
The synthesis of cyclopropane derivatives often involves innovative strategies to incorporate fluorine atoms or fluorinated groups into the cyclopropane ring or related structures. For example, a bench-stable fluorination reagent, 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), has been developed for the deoxyfluorination of carboxylic acids, enabling efficient transformation of various carboxylic acids into corresponding acyl fluorides under neutral conditions (Wang et al., 2021). Additionally, enzymatic processes have been employed for the preparation of chiral intermediates, like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, crucial for synthesizing related cyclopropane carboxylic acid derivatives with high enantiomeric excess (Guo et al., 2017).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by unique geometrical configurations due to the cyclopropane ring's strain. For instance, the structure and absolute configuration of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid, a compound with a similar structure, have been determined by single crystal X-ray diffraction, revealing significant dihedral angles and bond lengths indicative of the cyclopropane ring's strain and its substituents' orientation (Ries & Bernal, 1985).
Chemical Reactions and Properties
Cyclopropane derivatives, including those with difluorophenyl groups, participate in various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. The ring-opening reactions of donor-acceptor cyclopropanes by boronic acids under metal-free conditions have been explored, providing a pathway for functionalizing these compounds (Ortega & Csákÿ, 2016).
科学的研究の応用
Enzymatic Process for Ticagrelor Synthesis : A key intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes, is derived using a ketoreductase (KRED) enzyme. This enzymatic process, which leads to the production of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester, is noted for its high conversion efficiency and environmental sustainability (Guo et al., 2017).
Stereoselective Synthesis in Dipeptides : The stereoselective synthesis of (1R,2R)- and (1S,2S)-trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid, including its incorporation into dipeptides, has been achieved. This synthesis is key for developing novel trans-β-ACC derivatives (Meiresonne et al., 2012).
Biocatalytic Synthesis for Pharmaceutical Intermediates : Engineered enzymes have been developed to synthesize cyclopropane precursors to pharmaceuticals like Ticagrelor. The process demonstrates high diastereoselectivity and enantioselectivity, which is significant for producing pharmaceutical intermediates like (1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate (Hernandez et al., 2016).
Resolution of Constrained Cyclopropane Analogue : Enantiomerically pure cyclopropanecarboxylic acids have been prepared through high-performance liquid chromatography (HPLC) resolution, demonstrating a complete stereoselectivity of the cyclopropanation process. This is relevant for the preparation of compounds on a multigram scale (Jiménez et al., 2001).
Synthesis and Study of Cyclopropane Amino Acids : The synthesis of cyclopropane amino acids, which are analogues of plant growth hormone precursors, has been achieved. This is significant for use in affinity purification techniques and antibody generation (Pirrung et al., 1989).
Hydrolytic Resolution in Ticagrelor Synthesis : An efficient hydrolytic resolution process for the preparation of (1R,2R)-DFPCPCA, an intermediate in Ticagrelor synthesis, has been developed using immobilized Candida antarctica lipase B (CALB). This process demonstrates significant improvements in enzyme activity and enantioselectivity (Wang et al., 2019).
特性
IUPAC Name |
(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLVZAGSOJLXCT-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431457 | |
| Record name | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |
CAS RN |
220352-36-3 | |
| Record name | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



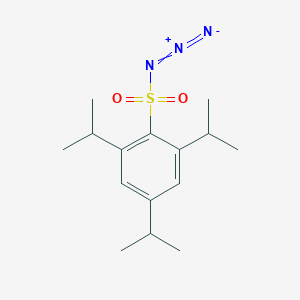
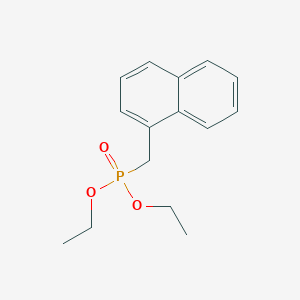
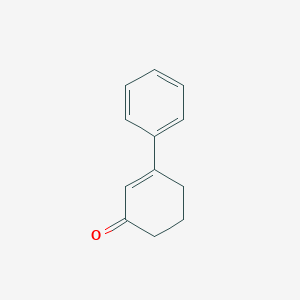
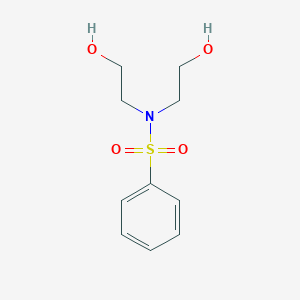
![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)
![N,N'-bis[2-(diethylamino)ethyl]oxamide](/img/structure/B57869.png)
![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)
